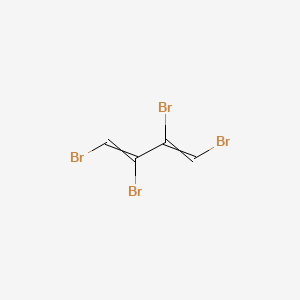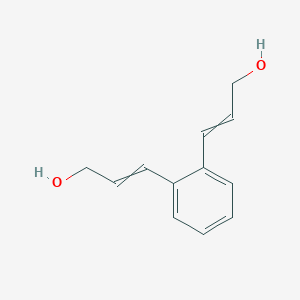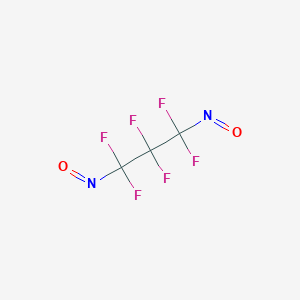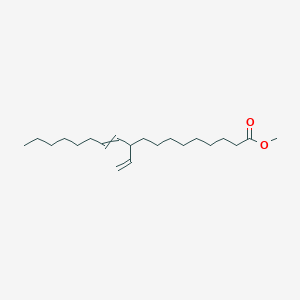
Methyl 10-ethenyloctadec-11-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-ethenyloctadec-11-enoate is an organic compound with the molecular formula C21H38O2. It is an ester derived from octadecenoic acid and methanol. This compound is characterized by its long carbon chain and the presence of double bonds, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 10-ethenyloctadec-11-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include the use of advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 10-ethenyloctadec-11-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Methyl 10-ethenyloctadec-11-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and surfactants.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 10-ethenyloctadec-11-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The double bonds in the compound allow it to participate in various chemical reactions, which can modulate biological pathways and exert specific effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 10-undecenoate: Another ester with a similar structure but a shorter carbon chain.
Methyl 11-octadecenoate: A stereoisomer with a different configuration of the double bond.
Methyl cis-octadec-11-enoate: A cis isomer of the compound.
Uniqueness
Methyl 10-ethenyloctadec-11-enoate is unique due to its specific arrangement of double bonds and its long carbon chain, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Propriétés
Numéro CAS |
136566-01-3 |
|---|---|
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
methyl 10-ethenyloctadec-11-enoate |
InChI |
InChI=1S/C21H38O2/c1-4-6-7-8-11-14-17-20(5-2)18-15-12-9-10-13-16-19-21(22)23-3/h5,14,17,20H,2,4,6-13,15-16,18-19H2,1,3H3 |
Clé InChI |
NYUAVLZNJDNRDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(CCCCCCCCC(=O)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)

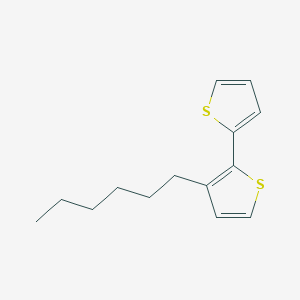
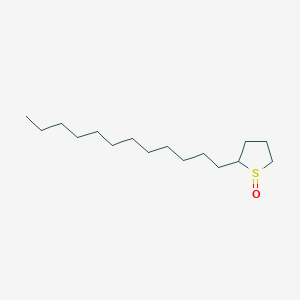
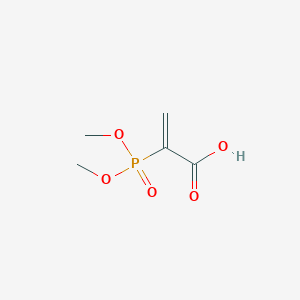
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

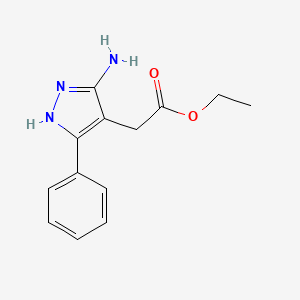
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
